

Introduction: The Versatile 4-Nitro-1H-Pyrazole Scaffold

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Compound of Interest

Compound Name: *3-(tert-butyl)-4-nitro-1H-pyrazole*

CAS No.: 38858-95-6

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The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.^{[1][2][3][4]} Its unique electronic properties and ability to act as a scaffold for three-dimensional molecular diversity have made it a "privileged structure" in drug discovery. When this ring is functionalized with a nitro group at the C4 position, the resulting 4-nitro-1H-pyrazole core exhibits a significantly altered electronic profile and reactivity, opening up a vast chemical space for exploration. The strong electron-withdrawing nature of the nitro group enhances the acidity of the N-H proton and influences the regioselectivity of subsequent reactions, making it a versatile intermediate for a wide array of functionalized derivatives.^[1]

This technical guide offers a comprehensive overview of substituted 4-nitro-1H-pyrazoles, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the rich reactivity of the scaffold, and survey its broad-ranging applications, from potent therapeutic agents to high-performance energetic materials.^{[5][6]} The insights provided herein are grounded in established literature, aiming to equip the reader with the foundational knowledge required to innovate within this exciting field.

Part 1: Synthesis of the 4-Nitro-1H-Pyrazole Core

The construction of the 4-nitro-1H-pyrazole ring is the critical first step. The choice of synthetic route is often dictated by factors such as available starting materials, desired scale, and safety considerations. Several robust methods have been established.

Direct Nitration of Pyrazole

The most straightforward approach is the direct electrophilic nitration of the parent pyrazole ring. This reaction typically employs a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction proceeds preferentially at the C4 position due to the electronic nature of the pyrazole ring. While direct nitration is a common method, it can suffer from drawbacks such as moderate yields (around 56%) and the formation of isomeric by-products.^{[5][6]} Reaction conditions, such as temperature and reaction time, must be carefully controlled to minimize side reactions.^{[5][6]}

Rearrangement of N-Nitropyrazole

An alternative strategy involves an initial N-nitration of pyrazole to form 1-nitropyrazole, followed by an acid-catalyzed intramolecular rearrangement.^{[7][8]} This thermal or acid-induced rearrangement typically yields 4-nitropyrazole as the major product, although other isomers can also be formed.^{[7][8]} This method can offer improved regioselectivity compared to direct nitration under certain conditions.

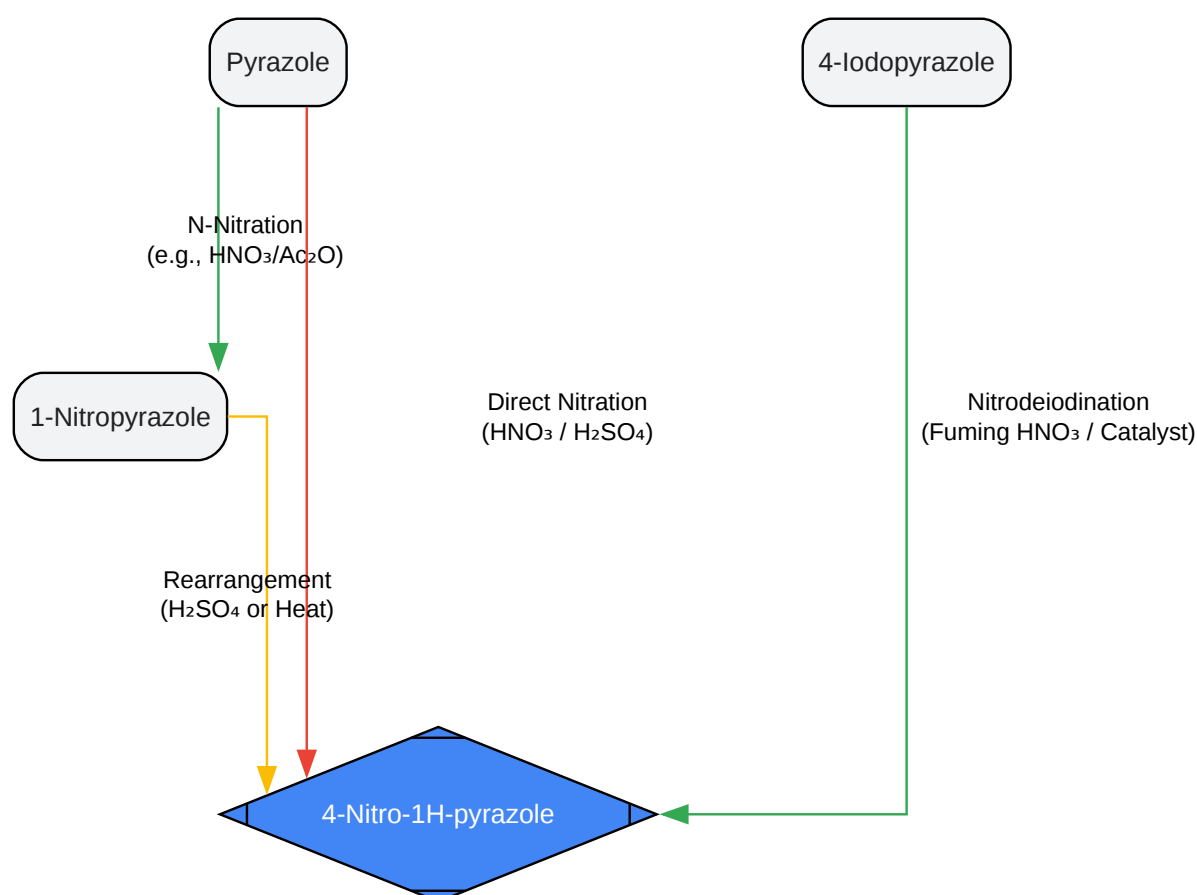
Optimized "One-Pot, Two-Step" Synthesis

To address the limitations of traditional methods, an optimized "one-pot, two-step" protocol has been developed that offers significantly higher yields (up to 85%).^{[5][9]} This process involves the initial reaction of pyrazole with concentrated sulfuric acid to form pyrazole sulfate. Subsequently, a potent nitrating mixture of fuming nitric acid and fuming sulfuric acid (oleum) is used for the nitration step.^{[5][9]} This method provides a more efficient and higher-yielding pathway to the core scaffold.

Synthesis from Pre-functionalized Pyrazoles

Another effective route begins with a pyrazole ring that is already substituted at the 4-position with a good leaving group, such as iodine. For instance, 4-iodopyrazole can be nitrated using fuming nitric acid in the presence of a solid catalyst like zeolite or silica, leading to the desired 4-nitropyrazole product.^{[5][7]} This nitro-dehalogenation approach can be highly efficient, although it requires the prior synthesis of the 4-halopyrazole starting material.

Workflow: Key Synthetic Routes to 4-Nitro-1H-Pyrazole



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Caption: Primary pathways for the synthesis of the 4-nitro-1H-pyrazole core.

Part 2: Reactivity and Further Functionalization

The 4-nitro-1H-pyrazole scaffold is a versatile platform for constructing a diverse library of molecules. The electron-withdrawing nitro group and the acidic N-H proton are the primary handles for subsequent chemical modifications.

N-Substitution Reactions

The proton on the N1 nitrogen is acidic and can be readily removed by a base, allowing for a wide range of N-substitution reactions.

- N-Alkylation: Treatment with a base such as sodium hydride (NaH) followed by an alkyl halide (e.g., iodomethane) is a common method for introducing alkyl groups at the N1 position.[\[7\]](#)
- N-Arylation: Modified Ullmann-type coupling reactions can be employed to introduce aryl substituents.[\[10\]](#)
- Other N-Functionalizations: The N1 position can be functionalized with various other groups, including trinitromethyl[\[7\]](#) and acyl groups, to modulate the compound's properties.

C-H Activation and Substitution

While the nitro group deactivates the ring towards electrophilic substitution, it facilitates certain types of C-H functionalization and nucleophilic substitution reactions.

- C-H Arylselenation: Copper-catalyzed direct C-H arylselenation protocols have been developed for N-alkylated 4-nitropyrazoles, allowing for the introduction of a selenyl group at the C5 position.[\[11\]](#)
- Nucleophilic Aromatic Substitution (S_NAr): In more highly nitrated pyrazoles (e.g., 3,4,5-trinitropyrazole), the nitro group at the C4 position can be displaced by nucleophiles such as ammonia, amines, or thiols.[\[8\]](#) This highlights the strong activating effect of multiple nitro groups on the pyrazole ring.

Diagram: Key Functionalization Hotspots

Caption: Primary sites for post-synthesis modification of the 4-nitropyrazole scaffold.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The structural features of substituted 4-nitropyrazoles have made them attractive candidates for the development of novel therapeutic agents across several disease areas.[\[1\]](#)[\[4\]](#)

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potential of pyrazole derivatives as antimicrobial agents.[\[2\]](#)[\[12\]](#)[\[13\]](#) The incorporation of a 4-nitrophenyl group, in particular, has been shown to be a valuable strategy for enhancing bioactivity.[\[14\]](#)

- **Antibacterial Agents:** Certain substituted pyrazoles have shown promising activity against both Gram-positive (e.g., *S. aureus*) and Gram-negative (e.g., *E. coli*) bacteria.[\[12\]](#)[\[14\]](#) For example, compounds derived from 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes have demonstrated pronounced effects on bacterial and fungal strains.[\[14\]](#)
- **Antifungal Agents:** The same classes of compounds often exhibit significant inhibitory effects against fungi such as *Candida albicans* and *Aspergillus niger*.[\[12\]](#)

Antiparasitic Agents

Nitro-heterocyclic compounds are a known class of antiparasitic drugs, and 4-nitropyrazoles are no exception.

- **Antimalarial Activity:** Highly substituted pyrazoles have been identified as effective antiplasmodial agents, capable of inhibiting both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum*.[\[15\]](#)[\[16\]](#) The introduction of a 4-nitrophenyl substituent at the C3 position of an anilino-pyrazole scaffold was found to significantly improve potency.[\[17\]](#)
- **Antileishmanial Activity:** Pyrazole derivatives have also been investigated for activity against *Leishmania* species, with certain substituted compounds showing promising results.[\[15\]](#)[\[16\]](#)

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs, and research into new pyrazole-based oncotherapeutics is highly active.^{[18][19]} Substituted 4-nitropyrazoles have been evaluated as cytotoxic agents against various human tumor cell lines.

- **Mechanism of Action:** The anticancer activity of pyrazole derivatives is often linked to the inhibition of key cellular targets like protein kinases (e.g., EGFR, VEGFR-2), cyclooxygenase (COX) enzymes, or by inducing apoptosis.^{[19][20]}
- **Cytotoxicity:** Various derivatives have shown potent inhibitory effects against breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT116) cancer cell lines.^{[19][20][21]}

Other Therapeutic Areas

The utility of 4-nitropyrazoles extends beyond the areas above. They are valuable building blocks for compounds targeting other diseases. For instance, 4-nitropyrazole is a key intermediate in the synthesis of selective, brain-penetrant LRRK2 inhibitors, which are being investigated as a potential treatment for Parkinson's disease.^{[6][22]}

Compound Class	Substitution Pattern	Biological Activity	Key Metric (Example)	Reference(s)
3-Aryl-4-cyano Pyrazoles	N-dialkylaminoethyl amino at C5	Antimalarial (P. falciparum)	Micromolar activity	[15][16]
Anilino Pyrazoles	3-(4-nitrophenyl)	Antimalarial (P. falciparum)	~2-fold more potent than analog	[17]
3-[5-(4-Nitrophenyl)furyl] pyrazoles	Various at C4	Antibacterial, Antifungal	Pronounced effect	[14]
Polysubstituted Pyrazoles	Various	Anticancer (various cell lines)	GI ₅₀ MG-MID = 3.59 μ M	[20]
LRRK2 Inhibitor Precursor	4-nitro-1H-pyrazole core	Parkinson's Disease Research	Intermediate	[6][22]

Part 4: Applications in Energetic Materials

Beyond pharmaceuticals, nitropyrazole compounds are a significant area of research in the field of energetic materials.[5] Their nitrogen-rich structure, high heat of formation, and high density make them attractive candidates for use in explosives, propellants, and pyrotechnics.[7]

- Properties: 4-Nitropyrazole itself is an explosive with a relatively low detonation velocity but high detonation pressure.[6]
- Derivatives: It serves as an important intermediate for synthesizing more complex and powerful energetic compounds, such as 3,4,5-trinitropyrazole.[5][6] Further functionalization, for example, by introducing trinitromethyl or dinitromethyl groups, can significantly enhance the energetic performance.[7] The goal of this research is to develop new materials that are not only powerful but also have low sensitivity to accidental detonation, improving safety.[7][8]

Part 5: Key Experimental Protocols

Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole^{[5][9]}

This protocol is based on literature procedures and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (fume hood). Fuming acids are extremely corrosive and hazardous.

Objective: To synthesize 4-nitro-1H-pyrazole from pyrazole with high yield.

Materials:

- Pyrazole
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid ($\geq 98\%$)
- Fuming Sulfuric Acid (20% oleum)
- Ice
- Deionized Water
- Ethanol (for washing)
- Toluene (for recrystallization)

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice-salt bath

- Heating mantle with temperature controller
- Büchner funnel and vacuum flask
- Standard laboratory glassware

Procedure:

- **Step 1: Formation of Pyrazole Sulfate** a. In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel. b. Cool the flask in an ice-salt bath. c. To the flask, add concentrated sulfuric acid. d. Slowly add pyrazole to the cold sulfuric acid while stirring. Maintain the temperature below 10°C. The pyrazole will react to form pyrazole sulfate.
- **Step 2: Nitration** a. Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to fuming sulfuric acid (20% oleum) in a separate beaker cooled in an ice bath. Extreme caution is advised. b. Slowly add the prepared nitrating mixture to the pyrazole sulfate solution via the dropping funnel. The optimal molar ratio is approximately n(fuming nitric acid):n(oleum):n(conc. sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[5][9] c. After the addition is complete, remove the ice bath and slowly raise the temperature of the reaction mixture to 50°C.[5][9] d. Maintain the reaction at 50°C for 1.5 hours with vigorous stirring.[5][9]
- **Step 3: Work-up and Isolation** a. After the reaction is complete, cool the mixture to room temperature. b. In a separate large beaker, prepare a mixture of crushed ice and water. c. Very slowly and carefully, pour the reaction mixture onto the ice with stirring. A precipitate will form. This step is highly exothermic. d. Collect the white precipitate by vacuum filtration using a Büchner funnel. e. Wash the crude product sequentially with cold water and then cold ethanol to remove residual acids and impurities.
- **Step 4: Purification** a. Purify the crude 4-nitropyrazole by recrystallization from a suitable solvent, such as toluene.[6] b. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. c. Characterize the final product using techniques such as NMR, IR, and melting point analysis to confirm its identity and purity. The expected yield under optimal conditions is approximately 85%.[5][9]

Conclusion and Future Outlook

Substituted 4-nitro-1H-pyrazoles are a remarkable class of compounds with a proven track record and significant future potential. Their synthetic accessibility and the tunable nature of the scaffold allow for the systematic exploration of structure-activity relationships. In medicinal chemistry, these compounds will likely continue to yield new leads for antimicrobial, antiparasitic, and anticancer agents.[18][23][24] The development of more selective and potent kinase inhibitors for various therapeutic targets remains a promising avenue of research. In materials science, the quest for safer and more efficient energetic materials will undoubtedly drive further innovation in the synthesis of highly functionalized nitropyrazoles.[7] As synthetic methodologies become more advanced, particularly those employing green chemistry principles and continuous flow processes, the exploration of the vast chemical space surrounding the 4-nitro-1H-pyrazole core will become even more efficient, paving the way for the next generation of drugs and advanced materials.[25]

References

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Review on synthesis of nitropyrazoles. ResearchGate. Available at: [\[Link\]](#)
- (PDF) Nitropyrazoles (review). ResearchGate. Available at: [\[Link\]](#)
- One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. Available at: [\[Link\]](#)
- Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. Available at: [\[Link\]](#)
- Pyrazole and Its Biological Activity - Semantic Scholar. Semantic Scholar. Available at: [\[Link\]](#)
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. National Journal of Pharmaceutical Sciences. Available at: [\[Link\]](#)
- Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [\[Link\]](#)

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [\[Link\]](#)
- New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [\[Link\]](#)
- substituted pyrazoles with potential antitumor activity. | Download Scientific Diagram. ResearchGate. Available at: [\[Link\]](#)
- Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. MDPI. Available at: [\[Link\]](#)
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [\[Link\]](#)
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [\[Link\]](#)
- Test reaction for 4-nitro-1H-pyrazole derivative. ResearchGate. Available at: [\[Link\]](#)
- Synthesis and anticancer activity of substituted pyrazole de | 5424. TSI Journals. Available at: [\[Link\]](#)
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [\[Link\]](#)
- US3294814A - 4-nitropyrazoles. Google Patents.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES. Semantic Scholar. Available at: [\[Link\]](#)

- Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4H-1,3-oxazines. Life Academics. Available at: [\[Link\]](#)
- 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[26]. | Download Table. ResearchGate. Available at: [\[Link\]](#)
- Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. ChemMedChem. Available at: [\[Link\]](#)
- 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376. PubChem. Available at: [\[Link\]](#)
- (PDF) Pyrazole and its biological activity. ResearchGate. Available at: [\[Link\]](#)
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [\[Link\]](#)
- Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles. Der Pharma Chemica. Available at: [\[Link\]](#)
- Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazolyl-based compounds as antileishmanial agents. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [\[Link\]](#)

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- 1. pharmajournal.net [pharmajournal.net]

- [2. mdpi.com \[mdpi.com\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Page loading... \[wap.guidechem.com\]](#)
- [6. 4-Nitropyrazole | 2075-46-9 \[chemicalbook.com\]](#)
- [7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [13. derpharmachemica.com \[derpharmachemica.com\]](#)
- [14. biointerfaceresearch.com \[biointerfaceresearch.com\]](#)
- [15. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles | MDPI \[mdpi.com\]](#)
- [18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. srrjournals.com \[srrjournals.com\]](#)
- [21. tsijournals.com \[tsijournals.com\]](#)
- [22. medchemexpress.com \[medchemexpress.com\]](#)
- [23. Current status of pyrazole and its biological activities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. nanobioletters.com \[nanobioletters.com\]](#)
- [25. nbinno.com \[nbinno.com\]](#)
- [26. biointerfaceresearch.com \[biointerfaceresearch.com\]](#)

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